(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine molecular weight
(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine molecular weight
An In-depth Technical Guide to (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine: A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to achieving therapeutic success. Heterocyclic scaffolds, particularly those containing nitrogen, form the backbone of a vast number of clinically active drugs.[1] Among these, the pyrrolidine ring system is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in FDA-approved pharmaceuticals.[1] Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enhancing interactions with biological targets.[1][2]
This guide focuses on a highly functionalized and strategically designed pyrrolidine derivative: (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine . This molecule is a convergence of several critical features valued in medicinal chemistry: a stereochemically defined chiral center, a metabolically robust gem-difluoro modification, and orthogonal protecting groups that enable controlled, sequential chemical transformations. As a Senior Application Scientist, this whitepaper will provide an in-depth analysis of this compound's molecular attributes, its strategic value in drug design, and practical, field-proven protocols for its application.
Core Molecular Attributes and Physicochemical Properties
(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is a synthetically versatile building block whose properties are a direct result of its unique structural components. Its molecular weight is 237.24 g/mol .[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇F₂NO₃ | [3][4] |
| Molecular Weight | 237.24 g/mol | [3][4][5] |
| CAS Number | 1407991-22-3 | [3][4] |
| Appearance | Colorless to light-yellow liquid or solid | [4][5] |
| Predicted Boiling Point | 293.4 ± 40.0 °C | [4] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); sparingly soluble in water.[5] | [5] |
| Storage | 2-8°C, in a tightly sealed container away from light and moisture.[4][5] | [4][5] |
The Strategic Value in Drug Discovery
The utility of this molecule is not accidental; it is a product of rational design that addresses several challenges in medicinal chemistry. The synergy between the pyrrolidine core, the gem-difluoro group, and the specific functional handles makes it a high-value intermediate.
Pillar 1: The Pyrrolidine Scaffold
The non-aromatic, saturated pyrrolidine ring offers significant advantages over flat, aromatic systems. Its puckered, three-dimensional nature allows for greater exploration of chemical space, which is crucial for improving druggability and achieving clinical success.[1] This scaffold can position substituents in precise pseudo-axial or pseudo-equatorial orientations, which can be critical for locking in a bioactive conformation and enhancing binding affinity to target proteins.[1] The nitrogen atom can act as a hydrogen bond acceptor, while the N-H (after deprotection) can be a hydrogen bond donor, further contributing to target engagement.[2]
Pillar 2: The Impact of Gem-Difluorination
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic properties.[6][7] The gem-difluoro group at the C4 position of this pyrrolidine building block offers several distinct advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing two fluorine atoms on the same carbon effectively blocks a potential site of metabolic oxidation by Cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.[7]
-
Modulation of Basicity: Fluorine is the most electronegative element. The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be crucial for improving oral bioavailability by preventing protonation in the acidic environment of the stomach and reducing off-target effects associated with highly basic amines.[6]
-
Conformational Control: The bulky and electronegative fluorine atoms can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation that may be more favorable for binding to a specific biological target.[7]
Pillar 3: Stereochemistry and Orthogonal Functional Handles
The molecule's utility is further enhanced by its defined stereochemistry and versatile functional groups:
-
(R)-Configuration: The fixed stereocenter at C2 provides absolute stereochemical control, which is essential for selective interaction with chiral biological targets like enzymes and receptors.
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Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the nitrogen atom, stable to a wide range of reaction conditions. Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), which do not affect other parts of the molecule. This allows for the selective unmasking of the secondary amine for subsequent coupling reactions.
-
Hydroxymethyl Group: The primary alcohol at C2 is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, converted into an amine, or used in ether or ester linkages, providing a key point for diversification and attachment of other molecular fragments.
Caption: Logical relationship of the key structural features.
Application in Synthetic Workflows
The true value of a building block is demonstrated by its utility in synthesis. The following protocols are foundational for incorporating this molecule into a larger drug candidate.
Experimental Protocol 1: Boc-Group Deprotection
This procedure unmasks the secondary amine, preparing the pyrrolidine core for acylation, alkylation, or other coupling reactions. The choice of trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, as the reaction is typically clean, high-yielding, and the volatile reagents are easily removed.
Causality: The Boc group is designed to be labile under acidic conditions. The carbamate oxygen is protonated by TFA, leading to the collapse of the intermediate to form the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the TFA counterion or solvent.
Step-by-Step Methodology:
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Dissolution: Dissolve (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm.
-
TFA Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3x) to ensure all TFA is removed.
-
Purification: The resulting TFA salt of the amine is often used directly in the next step. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
Caption: Experimental workflow for Boc-deprotection.
Experimental Protocol 2: Oxidation to the Aldehyde
Oxidizing the primary alcohol to an aldehyde creates an electrophilic handle for reactions such as reductive amination or Wittig reactions. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild, neutral conditions and broad functional group tolerance.
Causality: The hypervalent iodine(V) center of DMP acts as the oxidant. The alcohol coordinates to the iodine, and a subsequent intramolecular proton transfer followed by reductive elimination releases the aldehyde product and the iodine(I) byproduct. The reaction is typically run in a non-protic solvent like DCM.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere.
-
Buffer (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 3-4 eq) to the suspension. This buffer neutralizes the acetic acid byproduct of the reaction, preventing potential side reactions like acid-catalyzed decomposition.
-
DMP Addition: Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Conclusion
(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. By combining the favorable three-dimensional geometry of the pyrrolidine scaffold with the pharmacokinetic benefits of gem-difluorination and the synthetic flexibility of its functional handles, this building block enables the efficient construction of complex and novel drug candidates. Its rational design directly addresses the need for metabolic stability, conformational control, and stereochemical precision, making it an invaluable asset in the development of next-generation therapeutics.
References
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Alachem. (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine. [Link]
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MySkinRecipes. 1-Boc-4-Fluoro-4-(hydroxymethyl)piperidine. [Link]
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Chongqing Chemdad Co., Ltd. 1-BOC-4-FLUORO-4-(HYDROXYMETHYL)-PIPERIDINE. [Link]
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Vitale, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
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Ahmed, S., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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Mei, H., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]
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